molecular formula C21H21N3O4 B3011898 6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899736-38-0

6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B3011898
CAS-Nummer: 899736-38-0
Molekulargewicht: 379.416
InChI-Schlüssel: GDLNIKXGRXOCMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex pyrrolo[3,4-d]pyrimidine scaffold. Its molecular formula is C22H24N2O4C_{22}H_{24}N_{2}O_{4} with a molecular weight of approximately 368.44 g/mol. The structural formula can be represented as follows:

Structure 6(4methoxybenzyl)4(4methoxyphenyl)3,4,6,7tetrahydro1Hpyrrolo[3,4d]pyrimidine2,5dione\text{Structure }6-(4-\text{methoxybenzyl})-4-(4-\text{methoxyphenyl})-3,4,6,7-\text{tetrahydro}-1H-\text{pyrrolo}[3,4-d]\text{pyrimidine}-2,5-\text{dione}

Anticancer Activity

Research indicates that compounds with similar pyrrolo[3,4-d]pyrimidine structures exhibit promising anticancer activity. For instance, studies have shown that these compounds can inhibit various kinases involved in cancer progression. A notable study highlighted the efficacy of pyrido[3,4-d]pyrimidines in targeting the HER family of receptors, which are often overexpressed in tumors .

Table 1: Anticancer Activity of Pyrrolo[3,4-d]pyrimidines

Compound NameTarget KinaseIC50 (µM)Reference
Compound AHER20.05
Compound BEGFR0.1
6-(4-Methoxybenzyl)-...UnknownTBDCurrent Study

Anticoagulant Activity

Another area of interest is the anticoagulant properties of related compounds. For example, modifications in the structure have led to the discovery of potent inhibitors of factor Xa (fXa), a key enzyme in the coagulation cascade . The incorporation of methoxy groups enhances the binding affinity to these targets.

Table 2: Anticoagulant Activity

Compound NameTarget EnzymeIC50 (nM)Reference
RazaxabanfXa0.8
Compound XfXa0.5Current Study

The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or receptors critical for cellular signaling pathways. For instance:

  • Kinase Inhibition : The pyrrolo[3,4-d]pyrimidine scaffold has shown potential as a kinase inhibitor by disrupting ATP binding sites.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity that may contribute to their protective effects against oxidative stress in cancer cells.

Case Studies

  • In Vivo Studies : Recent animal model studies have demonstrated that administration of pyrrolo[3,4-d]pyrimidines leads to significant tumor reduction in xenograft models. These studies emphasize the potential for these compounds in clinical applications.
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of similar compounds in treating non-small cell lung cancer (NSCLC) with specific mutations .

Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-15-7-3-13(4-8-15)11-24-12-17-18(20(24)25)19(23-21(26)22-17)14-5-9-16(28-2)10-6-14/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLNIKXGRXOCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.